molecular formula C8H8F5IN2O B2914675 1-(difluoromethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole CAS No. 1856075-55-2

1-(difluoromethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole

Cat. No.: B2914675
CAS No.: 1856075-55-2
M. Wt: 370.061
InChI Key: AWTATXOBHDXQQK-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is a compound that features a pyrazole ring substituted with difluoromethyl, iodo, and trifluoropropoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common approach is to first prepare the pyrazole ring through cyclization reactions, followed by the introduction of the difluoromethyl, iodo, and trifluoropropoxy groups via selective halogenation and nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the use of greener solvents and catalysts can be explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride in DMF.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing the iodo group.

    Substitution: Formation of substituted pyrazole derivatives with new functional groups replacing the iodo group.

Scientific Research Applications

1-(Difluoromethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole has several scientific research applications, including:

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new agrochemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The difluoromethyl and trifluoropropoxy groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The iodo group can facilitate the formation of covalent bonds with target proteins, leading to the modulation of their activity. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(Difluoromethyl)-3-(trifluoromethyl)benzene: Similar in having difluoromethyl and trifluoromethyl groups but lacks the pyrazole ring and iodo group.

    1-(Difluoromethyl)-4-iodobenzene: Contains difluoromethyl and iodo groups but lacks the trifluoropropoxy group and pyrazole ring.

Uniqueness

1-(Difluoromethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is unique due to the combination of its substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(difluoromethyl)-4-iodo-3-(3,3,3-trifluoropropoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F5IN2O/c9-7(10)16-3-5(14)6(15-16)4-17-2-1-8(11,12)13/h3,7H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTATXOBHDXQQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1C(F)F)COCCC(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F5IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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